

In-Depth Technical Guide: 6-Fluoro-N,N-

diethyltryptamine (6-F-DET)

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Compound of Interest		
Compound Name:	6-fluoro-N,N-diethyltryptamine	
Cat. No.:	B1220290	Get Quote

CAS Number: 2836-69-3

This technical guide provides a comprehensive overview of **6-Fluoro-N,N-diethyltryptamine** (6-F-DET), a synthetic tryptamine derivative. The information is intended for researchers, scientists, and drug development professionals, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

# **Chemical and Physical Properties**

6-F-DET, also known as **6-fluoro-N,N-diethyltryptamine**, is a substituted tryptamine.[1] Its core structure consists of an indole ring fluorinated at the 6-position, with a diethylaminoethyl side chain attached to the third position of the indole nucleus.

Property	Value	Reference
CAS Number	2836-69-3	[1][2]
Chemical Formula	C14H19FN2	[1][2]
Molar Mass	234.318 g·mol⁻¹	[1]
Appearance	Solid	-
Solubility	Soluble in organic solvents such as ethanol and DMSO.	-



### **Synthesis**

While a specific, detailed, step-by-step synthesis protocol for 6-F-DET is not readily available in the reviewed literature, the general synthesis of N,N-dialkylated tryptamines can be achieved through methods like the Fischer indole synthesis followed by appropriate functional group manipulations. One common approach involves the reductive amination of a suitable tryptamine precursor.[3]

A potential synthetic route could involve the reaction of 6-fluoroindole with oxalyl chloride, followed by reaction with diethylamine to form the corresponding glyoxylamide. Subsequent reduction of the amide and the indole ring system would yield 6-F-DET.

# Pharmacological Profile Mechanism of Action

6-F-DET is characterized as a partial agonist at the serotonin 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically initiates a signaling cascade through the Gq alpha subunit.

### **Pharmacodynamics**

A notable characteristic of 6-F-DET is its lack of psychedelic effects in humans, despite its structural similarity to known psychedelic tryptamines like N,N-diethyltryptamine (DET).[1][4] This is corroborated by preclinical studies where 6-F-DET does not induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[1] The prevailing hypothesis for this observation is that 6-F-DET acts as a weak partial agonist of the Gq signaling pathway at the 5-HT2A receptor.[1] It is believed that a certain threshold of Gq activation is necessary to elicit psychedelic effects, and 6-F-DET's efficacy falls below this threshold.[5]

#### **Quantitative Pharmacological Data**

Specific binding affinity (Ki) and functional potency (EC50) values for 6-F-DET at the 5-HT2A receptor are not widely reported in publicly available literature. However, its affinity for this receptor has been confirmed.[6][7][8] For context, the related compound 6-fluoro-N,N-dimethyltryptamine (6-F-DMT) has shown affinity for the 5-HT2A receptor, though with conflicting reports on its potency.[9] The pharmacokinetic profile of 6-F-DET, including its



absorption, distribution, metabolism, and excretion (ADME), has not been extensively studied. The introduction of a fluorine atom can significantly alter the metabolic stability and pharmacokinetic properties of a molecule.[10][11]

# Experimental Protocols 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 6-F-DET for the 5-HT2A receptor.

Methodology: A radioligand binding assay is a standard method. This typically involves incubating cell membranes expressing the 5-HT2A receptor with a known radiolabeled antagonist (e.g., [³H]ketanserin or [³H]spiperone) and varying concentrations of the test compound (6-F-DET). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).

**Experimental Workflow:** 



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**Figure 1.** Workflow for a 5-HT2A receptor binding assay.

#### Head-Twitch Response (HTR) Assay in Rodents

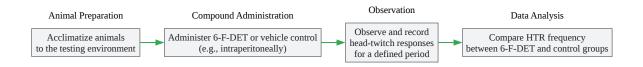
Objective: To assess the in vivo psychedelic-like activity of 6-F-DET.

Methodology: The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral effect of serotonergic hallucinogens. The frequency of head twitches



is counted over a specified period after administration of the test compound. A lack of a significant increase in HTR compared to a vehicle control suggests a lack of psychedelic-like effects.

**Experimental Workflow:** 



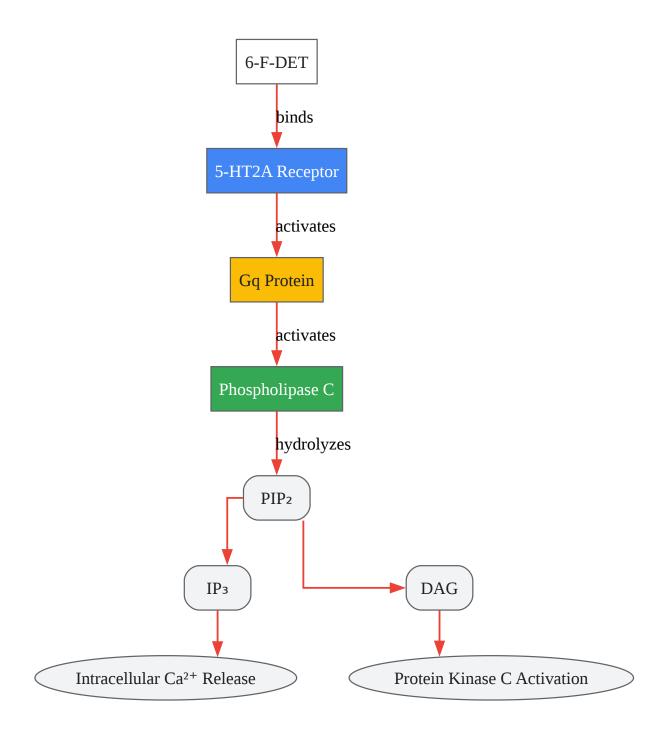
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Figure 2. Experimental workflow for the head-twitch response assay.

## **Signaling Pathway**

The 5-HT2A receptor primarily signals through the Gq protein pathway. Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).





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Figure 3. Simplified 5-HT2A receptor Gq signaling pathway.

#### Conclusion



6-F-DET is a valuable research tool for investigating the nuanced pharmacology of the 5-HT2A receptor. Its characteristic as a non-psychedelic partial agonist provides a unique opportunity to dissect the signaling pathways that differentiate psychedelic from non-psychedelic effects mediated by this receptor. Further research is warranted to fully elucidate its quantitative pharmacological parameters, detailed synthesis, and pharmacokinetic profile to better understand its potential applications in neuroscience and drug discovery.

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